molecular formula C10H7BrN2O B1272586 5-Bromo-6-phenylpyridazin-3(2H)-one CAS No. 90766-97-5

5-Bromo-6-phenylpyridazin-3(2H)-one

Cat. No.: B1272586
CAS No.: 90766-97-5
M. Wt: 251.08 g/mol
InChI Key: YMKYEOKAMFRYQC-UHFFFAOYSA-N
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Description

5-Bromo-6-phenylpyridazin-3(2H)-one: is a heterocyclic organic compound that belongs to the pyridazine family. This compound is characterized by a pyridazine ring substituted with a bromine atom at the 5-position and a phenyl group at the 6-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-phenylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Phenylation: The phenyl group can be introduced at the 6-position through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid or phenyl halide as the coupling partner.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction Reactions: The pyridazine ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms and affecting the overall electronic properties of the compound.

    Coupling Reactions: The phenyl group at the 6-position can engage in various coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are typically used in coupling reactions.

Major Products:

    Substituted Derivatives: Products with various functional groups replacing the bromine atom.

    Oxidized or Reduced Pyridazines: Compounds with altered oxidation states of the pyridazine ring.

    Coupled Products: Complex molecules formed through coupling reactions with other aromatic or aliphatic groups.

Scientific Research Applications

Chemistry: 5-Bromo-6-phenylpyridazin-3(2H)-one is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.

Biology: The compound may serve as a scaffold for the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: Research into the pharmacological properties of derivatives of this compound may lead to the discovery of new therapeutic agents for treating various diseases.

Industry: The compound can be utilized in the development of materials with specific electronic, optical, or mechanical properties, contributing to advancements in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-Bromo-6-phenylpyridazin-3(2H)-one and its derivatives depends on their specific molecular targets and pathways. In biological systems, these compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact mechanism of action would require detailed studies involving molecular docking, biochemical assays, and in vivo experiments.

Comparison with Similar Compounds

    6-Phenylpyridazin-3(2H)-one: Lacks the bromine substituent at the 5-position.

    5-Bromo-3(2H)-pyridazinone: Lacks the phenyl group at the 6-position.

    5-Bromo-6-methylpyridazin-3(2H)-one: Contains a methyl group instead of a phenyl group at the 6-position.

Uniqueness: 5-Bromo-6-phenylpyridazin-3(2H)-one is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents allows for diverse chemical modifications and the exploration of various applications in scientific research.

Properties

IUPAC Name

4-bromo-3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKYEOKAMFRYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377631
Record name 5-Bromo-6-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90766-97-5
Record name 5-Bromo-6-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,4-dibromo-5-phenylfuran-2(5H)-one (4.951 g, 15.57 mmol) in EtOH (5 mL) at 0° C. was added hydrazine, H2O (0.840 mL, 17.13 mmol). The reaction mixture was stirred at room temperature for 10 min before heating to reflux for 2 h. The reaction was cooled to room temperature. The precipitate formed was collected by filtration and washed with cold ethanol to yield the title compound as a pale yellow solid (2.530 g). LCMS m/z=351 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 7.47-7.49 (m, 3H), 7.51-7.54 (m, 3H).
Quantity
4.951 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.84 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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